molecular formula C14H10BrCl2NO B5883993 N-(4-bromo-3-methylphenyl)-2,4-dichlorobenzamide

N-(4-bromo-3-methylphenyl)-2,4-dichlorobenzamide

Cat. No.: B5883993
M. Wt: 359.0 g/mol
InChI Key: YPSGIZNYWPOABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-2,4-dichlorobenzamide is a benzamide derivative supplied for early-stage research and development purposes. This compound, with the CAS registry number 7510-14-7, has a molecular formula of C13H8BrCl2NO and a molecular weight of 345.02 g/mol . It belongs to a class of compounds that are frequently investigated in medicinal chemistry and chemical biology for their potential biological activities and as a key intermediate in organic synthesis. The structural features of this molecule, including bromo and dichloro substituents, make it a valuable scaffold for constructing more complex molecules or for structure-activity relationship (SAR) studies . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2NO/c1-8-6-10(3-5-12(8)15)18-14(19)11-4-2-9(16)7-13(11)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSGIZNYWPOABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2,4-dichlorobenzamide typically involves the reaction of 4-bromo-3-methylaniline with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and aryl boronic acids for Suzuki coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2,4-dichlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Benzamide Derivatives

Several benzamide derivatives share the 2,4-dichlorobenzoyl core but differ in the substituents on the aniline moiety:

  • N-(4-Bromophenyl)-2,4-dichlorobenzamide (): Lacks the 3-methyl group but retains the bromo substitution, highlighting the role of steric hindrance in biological activity .
  • N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide (): Introduces a thiourea linkage and acetyl group, altering electronic properties and binding affinity .
Table 1: Structural Variations in Benzamide Derivatives
Compound Name Substituent on Aniline Moiety Key Functional Groups Reference
N-(4-Bromo-3-methylphenyl)-2,4-dichlorobenzamide 4-Bromo-3-methylphenyl Br, CH₃, Cl Target
N-(4-Bromophenyl)-2,4-dichlorobenzamide 4-Bromophenyl Br, Cl
N-(4-Aminophenyl)-2,4-dichlorobenzamide 4-Aminophenyl NH₂, Cl
N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide 4-Acetylphenyl + thiourea SC(NH)CO, Cl

Heterocyclic and Hybrid Derivatives

  • Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) (): Features a benzodioxole group, demonstrating how ortho-substitution patterns affect enzyme activation .

Antiparasitic and Anticancer Activity

  • Trypanosoma brucei Inhibition: N-(2-Aminoethyl)-N-(4-bromophenyl)-2,4-dichlorobenzamide () and related compounds show potent activity against T. brucei, with IC₅₀ values in the micromolar range .
  • Cytotoxicity : Thiourea derivatives like N-(allylcarbamothioyl)-3,4-dichlorobenzamide () exhibit IC₅₀ values of 86 μg/mL against breast cancer cells, outperforming 5-fluorouracil .

Enzyme Modulation

  • ALDH2 Activation : Alda-1 () demonstrates how dichlorobenzamide derivatives can act as enzyme chaperones, reducing infarct size by 60% in vivo .
  • GPR27 Agonism: N-[4-(Anilinocarbonyl)phenyl]-2,4-dichlorobenzamide () selectively activates β-arrestin coupling, highlighting structural specificity in receptor interactions .

Physical and Spectral Properties

Melting Points and Solubility

  • Melting Points: Derivatives with bulky groups (e.g., tert-butyl in ) show higher melting points (>160°C), while flexible chains (e.g., aminoethyl in ) reduce crystallinity .
  • Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits pH-dependent fluorescence, with optimal intensity at pH 5, suggesting utility in sensing applications .
Table 2: Key Physical Properties
Compound Name Melting Point (°C) Solubility Reference
This compound Not reported Likely low in H₂O Target
N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide 167–169 DMSO, acetone
N-(Allylcarbamothioyl)-3,4-dichlorobenzamide Not reported DMSO

Biological Activity

N-(4-bromo-3-methylphenyl)-2,4-dichlorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental studies. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13_{13}H9_{9}BrCl2_{2}N
  • Molecular Weight : 324.02 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound is influenced by its structural features:

  • Halogen Atoms : The presence of bromine and chlorine allows for halogen bonding with amino acid residues in proteins, potentially increasing binding affinity to various biological targets.
  • Amide Group : The amide bond can participate in hydrogen bonding, enhancing interactions with biological macromolecules.

These interactions suggest that the compound may act as an enzyme inhibitor or receptor modulator, although specific targets require further elucidation through empirical studies.

Antiparasitic Activity

Recent studies have indicated that similar compounds exhibit significant antiparasitic properties. For instance:

  • A phenotypic screen identified benzamide derivatives with high potency against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. These compounds demonstrated effective inhibition at concentrations as low as 0.001 μM .

Enzyme Inhibition

This compound may also possess inhibitory effects on enzymes critical for various biological processes:

Enzyme IC50 Value (μM) Reference
Acetylcholinesterase (AChE)38.98
Butyrylcholinesterase (BChE)1.60

These findings suggest potential applications in treating conditions where cholinesterase inhibition is beneficial.

Case Studies and Research Findings

  • Study on Toxicity :
    A dose-response study revealed that compounds with similar structures exhibited varying toxicity levels in different cell lines. The selectivity index indicated that some derivatives were less toxic to mammalian cells compared to their antiparasitic activity .
  • Environmental Impact :
    Research has shown that compounds like this compound can interact with biological systems in aquatic environments, raising concerns about their persistence and bioaccumulation in ecosystems.

Applications in Medicinal Chemistry

Given its structural characteristics, this compound has potential applications in drug development:

  • Lead Compound Development : Its unique properties make it a candidate for the synthesis of novel therapeutic agents targeting specific diseases.
  • Probes for Biological Research : The compound can be utilized to study interactions between halogenated compounds and biological systems, aiding in the understanding of their mechanisms of action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromo-3-methylphenyl)-2,4-dichlorobenzamide, and how can reaction conditions be optimized?

  • The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 2,4-dichlorobenzoyl chloride with 4-bromo-3-methylaniline in anhydrous solvents (e.g., dichloromethane or THF) under inert atmosphere. Catalytic bases like triethylamine or pyridine are used to neutralize HCl byproducts .
  • Optimization: Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for amine:acid chloride), and solvent polarity influence yield. Thin-layer chromatography (TLC) or HPLC monitoring ensures reaction completion .

Q. Which spectroscopic techniques are critical for confirming the structural identity and purity of this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.0 ppm) and carbons, with splitting patterns reflecting substitution (e.g., doublets for dichloro groups) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 387.5 for related bromophenyl-dichlorobenzamides) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for validating planar aromatic systems .

Q. What preliminary toxicity and environmental impact data exist for this compound?

  • Structural analogs like N-(4-bromophenyl)-2,3-dichlorobenzamide show high aquatic toxicity (LC50 < 1 mg/L for Daphnia magna) and eye irritation .
  • Environmental persistence: Chlorine and bromine substituents suggest potential bioaccumulation. Conduct OECD 301/302 biodegradability assays to assess ecological risks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

  • Substitution Effects : Replace bromine with electron-withdrawing groups (e.g., nitro) to enhance binding to enzymes like urease or trypanosomal proteins. For example, N-(4-bromophenyl)-2,4-dichlorobenzamide derivatives inhibit Trypanosoma brucei with IC50 values < 10 µM .
  • Bioisosterism : Replace the benzamide core with thiazole or quinazolinone moieties to improve metabolic stability .

Q. What experimental strategies resolve contradictions in crystallographic vs. computational structural data?

  • Density Functional Theory (DFT) : Compare calculated (e.g., Gaussian09) and experimental (X-ray) bond lengths/angles. Dihedral deviations >5° may indicate conformational flexibility or crystal-packing effects .
  • Dynamic NMR : Probe solution-phase conformers at variable temperatures if solid-state and solution structures differ .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors.
  • Molecular Dynamics (MD) Simulations : Map interactions (e.g., hydrogen bonds with 2,4-dichloro groups) over 100-ns trajectories. For example, acyl thiourea analogs show stable binding to DNA via minor-groove interactions .

Q. What methodologies address low reproducibility in biological assays (e.g., conflicting IC50 values)?

  • Strict Solubility Controls : Use DMSO stocks (<0.1% final concentration) to prevent aggregation. Validate with dynamic light scattering (DLS).
  • Orthogonal Assays : Confirm enzyme inhibition (e.g., urease) via both spectrophotometric (e.g., Berthelot method) and fluorometric readouts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.